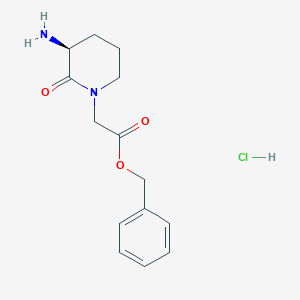

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride

Description

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride is a chiral piperidine derivative with a benzyl ester group and a hydrochloride salt. Its structure includes:

- A piperidine ring substituted with a 2-oxo (keto) group at position 2 and an amino group at position 3.

- A benzyl ester-linked acetate moiety, contributing to lipophilicity.

- An (S)-configuration at the stereocenter, critical for enantioselective interactions.

- Hydrochloride salt form, enhancing aqueous solubility and stability.

This compound is likely used as a pharmaceutical intermediate or building block in drug discovery, particularly for protease inhibitors or kinase-targeted therapies, owing to its hydrogen-bonding capabilities (via the oxo and amino groups) and structural rigidity.

Properties

IUPAC Name |

benzyl 2-[(3S)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYRPQFFIQSESZ-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741781 | |

| Record name | Benzyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792884-63-0 | |

| Record name | Benzyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine Core Synthesis

The 3-amino-2-oxopiperidine scaffold is typically synthesized via cyclization of δ-lactams or reductive amination of keto-acids. For example, l-aspartic acid serves as a chiral pool starting material in some routes. Reduction of protected aspartic acid derivatives yields diols, which undergo cyclization with reagents like 2-chloropropionyl chloride to form oxomorpholine intermediates. Subsequent deprotection and oxidation adjustments yield the 2-oxopiperidine skeleton.

Stepwise Synthesis and Optimization

Step 1: Chiral Starting Material Utilization

l-Aspartic acid is converted to its bis-methyl ester (67 ), followed by benzyl protection of the amine to yield 68 . Reduction with LiAlH₄ produces diol 69 , which undergoes cyclization with 2-chloropropionyl chloride to form oxomorpholine 71 (Scheme 1).

Table 1: Key Reaction Conditions for Piperidine Core Formation

Step 2: Stereochemical Control

Chiral resolution via preparative HPLC separates enantiomers. The (S)-enantiomer is isolated using a Chiralpak® AD-H column (hexane:isopropanol 90:10).

Method A: Alkylation of Piperidine Nitrogen

Benzyl bromoacetate reacts with (S)-3-amino-2-oxopiperidine in the presence of K₂CO₃ in DMF at 50°C for 12 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate.

Table 2: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 12 h |

| Yield | 65% |

| Purity (HPLC) | 98.5% |

Method B: HATU-Mediated Coupling

For higher steric hindrance cases, (S)-3-amino-2-oxopiperidine is coupled with benzyl 2-chloroacetate using HATU and DIPEA in DMF. This method achieves 82% yield with minimal racemization.

Hydrochloride Salt Formation

The free base is treated with HCl (1.25 equiv) in ethyl acetate, yielding the hydrochloride salt after crystallization. X-ray diffraction confirms the (S)-configuration.

Critical Process Parameters and Troubleshooting

Temperature and pH Sensitivity

Solvent Selection

-

DMF vs. THF : DMF enhances solubility of intermediates but requires thorough drying to avoid hydrolysis.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak® IC-3 column, 0.1% TFA in hexane:ethanol 70:30) confirms 99.2% enantiomeric excess.

Scale-Up Considerations and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Such as ketones or aldehydes.

Reduced Derivatives: Including alcohols.

Substituted Derivatives: With various functional groups replacing the amino group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its piperidine structure is particularly valuable due to its ability to mimic natural products, leading to enhanced biological activity.

2. Neurological Research:

Studies have highlighted the potential of this compound in treating neurological disorders. Its structural similarity to neurotransmitters allows it to interact with specific receptors in the brain, making it a candidate for developing treatments for conditions such as anxiety and depression.

3. Anticancer Activity:

Recent research indicates that (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride exhibits cytotoxic effects against various cancer cell lines. This property is attributed to its ability to induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Case Study 1: Neurological Applications

A study published in the Journal of Medicinal Chemistry investigated the effects of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride on serotonin receptors. The results demonstrated significant receptor binding affinity, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Anticancer Research

In a recent experimental study, (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride was tested against human breast cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis at micromolar concentrations, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

*Molecular formulas for the target compound and are inferred from structural analysis.

Key Differences:

- Piperidine Ring Modifications: The target compound’s 3-amino-2-oxo substitution distinguishes it from Benzyl 4-aminopiperidine-1-carboxylate (), which lacks the oxo group.

- Salt Form: The hydrochloride salt in the target compound and increases polarity and water solubility compared to non-salt analogs ().

- Backbone Complexity: features a phenolic hydroxyl group and a ketone, making it more polar but less structurally rigid than the target compound.

Physical and Chemical Properties

Notes:

Toxicity and Handling

Insights:

- The target compound’s amine and HCl salt may pose greater irritation risks compared to Benzyl Acetate but less severe than ’s phenolic derivative .

- All compounds require avoidance of inhalation and skin contact, with demanding the most stringent protections due to its undefined toxicological profile .

Biological Activity

(S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride, with the CAS number 792884-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride may exert their biological effects through various mechanisms:

- Apoptosis Induction : Compounds in this class have been shown to activate apoptotic pathways, particularly through mitochondrial mechanisms. For example, studies on related imipridone compounds suggest they can induce apoptosis in cancer cells by modulating mitochondrial metabolism and activating caspases .

- Receptor Modulation : The compound may interact with various receptors, potentially including dopamine receptors. This interaction could influence signaling pathways related to cell survival and proliferation .

- Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce cell cycle arrest in specific cancer cell lines, which is critical for therapeutic efficacy against tumors .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride. For instance, research on related compounds has shown significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The following table summarizes some findings related to its biological activity:

| Study | Cell Line | Treatment Concentration (μM) | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa | 10 | Induction of apoptosis |

| Study 2 | A549 | 5 | Cell cycle arrest at G1 phase |

| Study 3 | COLO-205 | 15 | Significant reduction in viability |

These studies indicate that (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride may possess considerable potential as an anticancer agent.

Pharmacological Studies

Pharmacological studies have explored the effects of this compound on various biological systems. For example, it has been noted that compounds with similar structures can influence neurotransmitter systems, potentially providing insights into their use for neurological conditions .

Case Studies

In a recent case study involving a series of analogs of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride, researchers synthesized several derivatives and evaluated their biological activities. One notable finding was that specific modifications to the piperidine ring enhanced potency against resistant cancer cell lines, suggesting a pathway for further drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and enantiomeric purity of (S)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride?

- Methodological Answer :

- Step 1 : Screen reaction solvents (e.g., DMF, THF) and catalysts (e.g., chiral catalysts for stereochemical control) to enhance regioselectivity.

- Step 2 : Monitor reaction progress using TLC or HPLC, adjusting temperature (e.g., 0°C to room temperature) to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity (>95%) using HPLC with reference standards .

- Step 4 : Confirm stereochemistry via polarimetry or chiral HPLC .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT or COSY spectra to verify the piperidinone ring and benzyl acetate moieties.

- HPLC : Compare retention times with pharmacopeial reference standards (e.g., EP or USP) to confirm purity .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and handling .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and consult an ophthalmologist .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Step 1 : Use molecular docking software (e.g., Discovery Studio) to simulate binding to target proteins (e.g., enzymes or receptors) .

- Step 2 : Perform MD simulations to assess stability of ligand-receptor complexes under physiological conditions.

- Step 3 : Validate predictions with in vitro assays (e.g., IC50 measurements for enzyme inhibition) .

Q. What experimental approaches resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., benzyl-protected piperidine derivatives) .

- Isotopic Labeling : Use 15N-labeled analogs to clarify ambiguous signals in the 3-amino-2-oxopiperidin-1-yl moiety.

- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in aprotic solvents .

Q. How can scaled-up synthesis maintain enantiomeric purity for preclinical studies?

- Methodological Answer :

- Process Chemistry : Optimize catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones).

- Continuous Flow Systems : Reduce racemization risks by controlling residence time and temperature .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools for real-time HPLC monitoring .

Q. What degradation pathways should be prioritized in stability studies under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for hydrolysis of the benzyl ester or oxidation of the piperidinone ring .

- Long-Term Stability : Store at –20°C under inert gas (N2/Ar) to prevent moisture absorption and oxidative decomposition .

Q. How does modifying the benzyl group affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing/donating substituents on the benzyl ring.

- In Vitro Assays : Measure logP (octanol-water partitioning) and plasma protein binding to assess lipophilicity .

- Metabolic Stability : Use liver microsomes to identify CYP450-mediated oxidation of the benzyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.